Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile
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Overview
Description
Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tetrahydrofuran ring substituted with a chlorine atom and a nitrile group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile typically involves the diastereoselective synthesis of trans-2,3-dihydrofuran derivatives. One efficient method is a three-component approach using aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a non-metal oxide catalyst . This method is environmentally favorable, rapid, and yields high purity products without extensive workup procedures or chromatographic separations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions can further enhance the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include carbonyl compounds, primary amines, and various substituted tetrahydrofuran derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for bioactive molecules.
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity and influencing various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydrofuran derivatives such as:
- Rel-(2R,3R)-2-benzoyl-2,3-dihydro-3-substitutedphenyl-4H-furo3,2-cbenzopyran-4-one .
- Rel-(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol .
Uniqueness
Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chiral nature also allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R,3R)-3-chlorooxolane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c6-4-1-2-8-5(4)3-7/h4-5H,1-2H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJXXPVBNLXGPI-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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